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3,5-dihydroxy-4H-pyran-4-one

Cat. No.: B6250720
CAS No.: 488-18-6
M. Wt: 128.1
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Description

Historical Context and Significance of Pyranone Ring Systems in Chemical Research

Pyrones, also known as pyranones, are a class of heterocyclic compounds characterized by an unsaturated six-membered ring containing one oxygen atom and a ketone functional group. wikipedia.org There are two primary isomers, 2-pyrone and 4-pyrone, which serve as foundational structures for a multitude of natural products and synthetic molecules. wikipedia.org The 4-pyrone (or γ-pyrone) structure is particularly notable and is found in naturally occurring compounds like kojic acid and maltol (B134687). wikipedia.org The broader family of pyrans, from which pyranones are derived, includes derivatives that are significant biological molecules, such as pyranoflavonoids. wikipedia.org Although pyrans themselves have limited direct applications in chemistry, their derivatives are of substantial interest. wikipedia.org The study of pyranone derivatives has been a continuous area of research, with various investigations focusing on their synthesis and properties. clockss.org

General Overview of 3,5-Dihydroxy-4H-pyran-4-one within Pyranone Chemistry

This compound is a specific derivative of the 4-pyrone ring system. vulcanchem.com Its chemical structure features a pyran ring with hydroxyl groups attached at positions 3 and 5, and a ketone group at position 4. vulcanchem.com This compound is distinguished from similar structures like 3,5-dihydroxy-2-methyl-4H-pyran-4-one (hydroxymaltol) by the absence of a methyl substitution. vulcanchem.comnist.gov The presence of an enol structure is a key characteristic influencing its chemical reactivity. vulcanchem.com The hydroxyl groups at positions 3 and 5 are capable of forming hydrogen bonds, which contributes to the compound's stability in its crystalline form. vulcanchem.com

Scope and Research Objectives Pertaining to this compound Investigations

Research into this compound and its derivatives is multifaceted. A primary objective has been the development of convenient and efficient synthesis methods. clockss.org For instance, studies have explored the synthesis of 5-substituted 3-hydroxy-4H-pyran-4-ones to investigate their biological activities. clockss.org Another key research area is understanding its formation as an intermediate in complex chemical processes like the Maillard reaction, which is responsible for the browning and flavor development in cooked foods. vulcanchem.com Furthermore, investigations have focused on identifying and characterizing this compound in various natural extracts and studying its chemical properties, such as its antioxidant potential. researchgate.netresearchgate.net For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a known and potent scavenger of hydroxyl radicals. researchgate.net

Methodological Approaches in Dihydropyranone Investigations

A variety of methodological approaches are employed in the study of dihydropyranones. Laboratory synthesis often involves multi-step chemical reactions. For instance, one method involves the reaction of 4,5-epoxy-4-halo-6-methoxy-2-methyl-tetrahydropyran-3-ones in acidic media to produce this compound derivatives. clockss.orgresearchgate.net The pyrolysis of specific carbohydrate precursors, such as D-threo-2,5-hexodiulose, has also been explored, though it can result in low yields. clockss.org

Analytical techniques are crucial for the identification and characterization of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying this compound and related compounds in complex mixtures, such as food extracts and products of chemical reactions. researchgate.netnih.gov X-ray crystallography is another important method used to determine the three-dimensional structure of these molecules in their solid state, providing insights into intermolecular and intramolecular hydrogen bonding. vulcanchem.com

Chemical Properties of this compound

The fundamental chemical properties of this compound provide the basis for understanding its chemical behavior.

PropertyValue
Molecular FormulaC5H4O4
Molecular Weight128.08 g/mol
IUPAC Name3,5-dihydroxypyran-4-one
SynonymsRubiginol
InChIInChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H
InChI KeyIGFDAUIQLNDPME-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=O)C(=CO1)O)O
Table 1: Basic Chemical Properties of this compound. vulcanchem.comchemicalbook.com

Chemical Properties of 2,3-dihydro-3,5-dihydroxy-4H-pyran-4-one

A related compound, 2,3-dihydro-3,5-dihydroxy-4H-pyran-4-one, exhibits the following properties.

PropertyValue
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
IUPAC Name3,5-dihydroxy-2,3-dihydropyran-4-one
CAS Number147235-40-3
XLogP3-0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass130.02660867 Da
Monoisotopic Mass130.02660867 Da
Topological Polar Surface Area66.8 Ų
Heavy Atom Count9
Table 2: Chemical and Physical Properties of 2,3-dihydro-3,5-dihydroxy-4H-pyran-4-one. nih.gov

Properties

CAS No.

488-18-6

Molecular Formula

C5H4O4

Molecular Weight

128.1

Purity

95

Origin of Product

United States

Synthesis and Mechanistic Formation of 3,5 Dihydroxy 4h Pyran 4 One

De Novo Synthetic Strategies for 3,5-Dihydroxy-4H-pyran-4-one

The deliberate construction of the this compound scaffold in a laboratory setting can be achieved through several synthetic routes. These methods provide access to the pure compound for analytical and further research purposes.

Synthesis from Maltol (B134687) Precursors

While the direct synthesis of this compound from maltol is not extensively detailed in the provided results, a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), has been synthesized from maltol for the first time. researchgate.netnih.gov This suggests that maltol and its derivatives are viable starting materials for obtaining pyranone structures. The synthesis of DDMP from maltol was undertaken to clarify its taste profile, as the version derived from glucose was associated with bitterness due to impurities from the Maillard reaction. researchgate.netnih.gov

Derivatization and Modification of Pyranone Scaffolds for this compound

The modification of existing pyranone scaffolds is a common strategy to access a variety of derivatives. For instance, 5-hydroxymaltol, which is 3,5-dihydroxy-2-methyl-4H-pyran-4-one, is a derivative of maltol. wikipedia.org The crystal structure of this compound reveals intermolecular and intramolecular hydrogen bonds that stabilize the structure. nih.gov The synthesis of various 4H-pyran derivatives has been explored for their potential biological activities, indicating that the pyranone core is a versatile scaffold for chemical modification. nih.gov

Alternative Synthetic Routes to the 4H-Pyran-4-one Nucleus

Several alternative methods have been developed for constructing the 4H-pyran-4-one nucleus.

One notable method involves the reaction of 4,5-epoxy-4-halo-6-methoxy-2-methyl-tetrahydropyran-3-ones in acidic media. researchgate.net Treatment of these epoxy-halo compounds with 1% sulfuric acid yields a mixture of this compound and the corresponding 5-halo-3-hydroxy-4H-pyran-4-one. researchgate.net However, using concentrated acid exclusively forms the 5-halo derivative. researchgate.net This reaction provides a general method for synthesizing 3,5-disubstituted 4H-pyran-4-ones. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for carbon-carbon bond formation in the synthesis of various heterocyclic compounds. nih.gov While a direct application to this compound is not specified, the Suzuki cross-coupling reaction, for example, has been used to synthesize 4-arylcoumarins from 4-tosylcoumarin and arylboronic acids. researchgate.net This highlights the potential of palladium catalysis in functionalizing pyranone-like structures. The general mechanism of these reactions involves oxidative addition, transmetalation, and reductive elimination. mdpi.comyoutube.com

Oxidation of Tetrahydro-pyran Derivatives for Pyranone Formation

The oxidation of tetrahydropyran (B127337) derivatives presents another pathway to pyranones. Studies on the oxidation of 4-methyltetrahydropyran (4-MeTHP) have shown that degradation can be initiated by C-H abstraction, leading to oxidized products. researchgate.net The oxidation of divinyl alcohols with manganese dioxide (MnO2) can produce divinyl ketones, which can then be used to synthesize tetrahydropyran-4-one derivatives. researchgate.net Furthermore, photosensitized oxygenation of 5,6-dihydro-4-methyl-2H-pyran followed by reduction and subsequent ozonolysis and bromination can lead to the formation of 3-acetoxy-4H-pyran-4-one. rsc.org The low-temperature oxidation of tetrahydropyran itself is a complex process involving peroxy radical reactions and can lead to the formation of various oxygenated products. nsf.gov

Starting MaterialReagents/ConditionsProductReference
4,5-epoxy-4-halo-6-methoxy-2-methyl-tetrahydropyran-3-ones1% Sulfuric AcidThis compound and 5-halo-3-hydroxy-4H-pyran-4-one researchgate.net
4,5-epoxy-4-halo-6-methoxy-2-methyl-tetrahydropyran-3-onesConcentrated Acid5-halo-4H-pyran-4-one researchgate.net
Divinyl alcoholsMnO2Divinyl ketones (precursors to tetrahydropyran-4-ones) researchgate.net
5,6-dihydro-4-methyl-2H-pyranPhotosensitized oxygenation, reduction, ozonolysis, bromination, treatment with DBU3-acetoxy-4H-pyran-4-one rsc.org

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. While a direct chemo-enzymatic synthesis for this compound is not detailed, related strategies have been developed for other complex molecules. For instance, a chemo-enzymatic approach has been used to synthesize renewable lipophilic antioxidants from ferulic acid and vegetal oils. mdpi.com This process involved lipase-mediated transesterification followed by chemical modifications. mdpi.com Such strategies highlight the potential for developing greener synthetic routes to pyranone compounds.

Formation Mechanisms of this compound in Complex Systems

In complex systems such as food, this compound and its derivatives are often formed through the Maillard reaction. researchgate.net This non-enzymatic browning reaction occurs between amino acids and reducing sugars, particularly when heated. vulcanchem.com The formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a known consequence of the Maillard reaction and contributes to the antioxidant properties of its intermediates. The thermal degradation of D-glucose is a reported pathway for the formation of DDMP. researchgate.net The presence of this compound has been identified in various heat-treated foods and dried fruits. researchgate.net

The mechanism for the base-promoted synthesis of 2H-pyranones involves the nucleophilic attack of a carbanion (from a compound like malononitrile) onto an α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent hydrolysis. acs.org In organocatalytic syntheses of 4H-pyran derivatives, a commonly accepted mechanism involves the formation of a reactive complex between an aldehyde and the catalyst, followed by a series of condensation and cyclization reactions. mdpi.com

Maillard Reaction Pathways Leading to this compound

The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.

Role of Reducing Sugars (e.g., Glucose, Galactose) in Maillard-Derived Formation

Reducing sugars are fundamental precursors for the synthesis of this compound. The process is initiated by the condensation of a reducing sugar, such as glucose or fructose, with an amino acid. researchgate.net Glucose, in particular, has been identified as a key reactant in the formation of this pyranone. researchgate.netscispace.com The initial reaction leads to the formation of a Schiff base, which then undergoes rearrangement to form Amadori or Heyns products, crucial intermediates in the pathway. researchgate.net

Influence of Amino Acids (e.g., Lysine (B10760008), Proline, Histidine, Arginine) on Formation Yields

The type of amino acid significantly impacts the yield of this compound. Proline has been shown to be particularly effective in promoting its formation, especially when reacting with glucose. researchgate.net Studies have demonstrated that lysine and proline facilitate the generation of this compound in both wet- and dry-heating systems. researchgate.netscispace.com The specific properties of the amino acid, including its ability to catalyze the reaction, are primary factors in determining the final yield. researchgate.netresearchgate.net For instance, the formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a methylated derivative, was found to be highest when proline was the amino acid, attributed to its special catalytic action. researchgate.net

Interactive Table: Effect of Amino Acids on DDMP Formation

Amino AcidRelative Yield of DDMP
ProlineHigh
LysineModerate to High
AlanineLow
AsparagineLow
ThreonineLow
TyrosineLow

This table is a representation of findings from various studies and relative yields may vary based on specific reaction conditions.

Impact of Reaction Conditions (e.g., Dry-Heating vs. Wet-Heating, Temperature) on Maillard-Mediated Synthesis

Reaction conditions play a pivotal role in the synthesis of this compound. The formation is favored under lower moisture content, or dry-heating conditions. scispace.comresearchgate.net This is because lower moisture promotes the 2,3-enolization pathway, leading to a higher generation of 1-deoxyglucosone (B1246632) (1-DG), a direct precursor. scispace.comresearchgate.net Conversely, increased moisture content can lead to a decrease in the pyranone's formation as the reaction shifts towards the 1,2-enolization pathway, which instead favors the production of 5-hydroxymethylfurfural (B1680220) (HMF). scispace.com

Temperature is another critical factor. The solid-state Maillard reaction leading to the formation of the related compound DDMP primarily occurs at around 150°C. researchgate.net The yield of DDMP is also influenced by the reaction time and the molar ratio of the reactants. For example, in a glucose-proline system, the highest yield of DDMP was achieved at a molar ratio of 2:1 (glucose to proline). researchgate.net

Intermediates and Transition States in Maillard Reaction Pathway to this compound (e.g., Amadori/Heyns Rearrangement Products, 1-Deoxyosones)

The pathway to this compound involves several key intermediates. The initial reaction between a reducing sugar and an amino acid forms an unstable Schiff base, which then rearranges to form more stable Amadori or Heyns rearrangement products. researchgate.net These products then undergo enolization. The 2,3-enolization pathway leads to the formation of 1-deoxyosones (specifically 1-deoxyglucosone or 1-DG), which are direct precursors that cyclize to form the pyranone ring. scispace.comresearchgate.netresearchgate.net The formation of 1-DG is a critical step, and conditions that favor its production will subsequently enhance the yield of this compound. researchgate.net

Degradation Pathways of Precursors to this compound

The precursors to this compound, primarily the Amadori or Heyns rearrangement products, can also undergo alternative degradation pathways. nih.gov For instance, the 1,2-enolization pathway leads to the formation of 3-deoxyglucosone (B13542) (3-DG), which is a precursor for 5-hydroxymethylfurfural (HMF) rather than the pyranone. scispace.comresearchgate.net The balance between the 1,2- and 2,3-enolization pathways is therefore a key control point in determining the final product distribution of the Maillard reaction. scispace.com

Control and Modulation of this compound Formation

The formation of this compound can be controlled and modulated by carefully adjusting the reaction parameters. Key factors include:

Reactant Selection: The choice of reducing sugar and amino acid has a profound impact. researchgate.net

Moisture Content: Lower moisture levels favor the formation of the pyranone. scispace.com

Temperature and Time: Optimizing the heating temperature and duration can maximize the yield. researchgate.net

Reactant Ratio: The molar ratio of sugar to amino acid is a significant factor. researchgate.net

By manipulating these conditions, it is possible to steer the Maillard reaction towards or away from the production of this compound, thereby influencing the sensory and chemical properties of the final product.

Strategies for Enhancing Formation Efficiency

The formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) is influenced by several factors, including the choice of reactants and reaction conditions. Research has shown that the selection of amino acids plays a crucial role in the yield of DDMP during the Maillard reaction.

In studies comparing different amino acids in glucose model systems, proline has been identified as having a special catalytic action in the formation of DDMP, particularly in solid-state Maillard reaction systems. researchgate.net The reaction intensity and the properties of the amino acids are primary factors that mediate the generation of DDMP. For instance, lysine has been found to facilitate DDMP generation in wet-heating systems, while proline is more effective in dry-heating systems. researchgate.netscispace.com

The molar ratio of the reactants also significantly impacts the formation of DDMP. In a glucose-proline model, the formation of DDMP was observed to improve when the molar ratio of glucose to proline was higher than 1:1, reaching its highest level at a ratio of 2:1. researchgate.net

Furthermore, the physical state of the reaction system, such as wet versus dry heating, can influence the formation pathways and efficiency. Dry-heating conditions have been found to facilitate the generation of DDMP. researchgate.netscispace.com

Regulation of Formation by Exogenous Factors (e.g., Phenolic Acids, Moisture Content)

The formation of DDMP can be significantly regulated by the presence of exogenous factors like phenolic acids and the moisture content of the reaction system.

Phenolic Acids:

The effect of phenolic acids on the formation of DDMP is complex and depends on the specific phenolic acid and its concentration. In a microaqueous glucose-proline model system, certain phenolic acids exhibited a dual regulatory effect. nih.gov

At lower concentrations (from 0.1 to 5.0 mM), phenolic acids such as gallic acid, protocatechuic acid, and caffeic acid were found to inhibit the formation of DDMP. Conversely, at a higher concentration of 10.0 mM, these same phenolic acids enhanced the formation of DDMP. nih.gov This suggests that the concentration of phenolic acids is a critical determinant of their regulatory role.

The chemical structure of the phenolic acids also plays a vital role. Ferulic acid, which lacks a catechol group on its benzene (B151609) ring, consistently inhibited the formation of DDMP across all tested concentrations. nih.gov The number of hydroxyl groups on the phenolic acid influences its ability to regulate peroxide formation in the reaction system, which in turn affects the degradation of glucose and the subsequent formation of DDMP intermediates. nih.gov

Phenolic AcidConcentration (mM)Effect on DDMP Formation
Gallic Acid0.1 - 5.0Inhibition
10.0Enhancement
Protocatechuic Acid0.1 - 5.0Inhibition
10.0Enhancement
Caffeic Acid0.1 - 5.0Inhibition
10.0Enhancement
Ferulic AcidAll tested concentrationsInhibition

Moisture Content:

Moisture content is another critical factor that regulates the formation of DDMP. Studies have shown that lower moisture content facilitates the formation of DDMP. researchgate.netscispace.com This is attributed to the promotion of the 2,3-enolization pathway, which leads to the generation of 1-deoxyglucosone (1-DG), a direct precursor for DDMP formation. researchgate.netresearchgate.netscispace.com

Conversely, increasing the moisture content leads to a decrease in DDMP formation. researchgate.netscispace.com Higher water content can shift the reaction mechanism from 2,3-enolization to 1,2-enolization. This change in the pathway inhibits the generation of DDMP and instead favors the formation of 5-hydroxymethylfurfural (HMF). researchgate.netscispace.com

Moisture ContentEffect on Enolization PathwayImpact on DDMP Formation
LowFavors 2,3-enolization (more 1-deoxyglucosone)Facilitated
HighFavors 1,2-enolization (more 5-hydroxymethylfurfural)Inhibited

Chemical Reactivity and Derivative Chemistry of 3,5 Dihydroxy 4h Pyran 4 One

Reaction Mechanisms Involving the 4H-Pyran-4-one Core

The reactivity of the 3,5-dihydroxy-4H-pyran-4-one scaffold is governed by the interplay of its ketone and hydroxyl functional groups, as well as the electronic nature of the heterocyclic ring.

Enol-Keto Tautomerism and Its Role in Reactivity

The structure of this compound contains an enol moiety, which is crucial to its chemical behavior. nih.gov This enol structure is in tautomeric equilibrium with a keto form. The presence of the hydroxyl group at the olefinic position is a key factor in the compound's reactivity, particularly its antioxidant activity. rsc.org Studies on the closely related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have shown that the unstable enol structure is fundamental to its antioxidant capacity. rsc.org The hydroxyl groups can engage in both intermolecular and intramolecular hydrogen bonding, which stabilizes the molecule in its crystalline form and influences its three-dimensional structure. vulcanchem.comresearchgate.net This enol configuration is considered a primary driver of the compound's ability to participate in reactions involving free radicals.

Cleavage Reactions and Degradation Products (e.g., Short-Chained Organic Acids)

The 4H-pyran-4-one ring can undergo cleavage under certain conditions, leading to a variety of degradation products. The thermal degradation of the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) has been studied in the context of the Maillard reaction. These studies indicate that the pyranone can be converted into highly reactive open-chain intermediates, such as the enolic forms of 1-deoxyosone. acs.org Depending on the reaction conditions, these intermediates can lead to the formation of various volatile compounds, including:

2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone

2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

Cyclotene

Maltol (B134687)

5-Hydroxymaltol

Acyclic carbonyls acs.org

The degradation of DDMP is also influenced by factors such as moisture content. researchgate.net Under conditions of increasing moisture, the degradation pathway can shift to favor the formation of 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Furthermore, a derivative of pyromeconic acid has been shown to undergo enzymatic cleavage. tandfonline.com The related compound 3,5-dihydroxy-2-methyl-4H-pyran-4-one has been identified as a decomposition product in stored orange juice. researchgate.net

Radical Scavenging Mechanisms

This compound and its derivatives are recognized for their significant antioxidant properties, which are directly linked to their ability to scavenge free radicals. nih.gov The mechanism of this activity is centered on the hydroxyl groups attached to the pyranone ring. The enol structure, in particular, has a remarkable impact on antioxidant capacity. rsc.org

Studies on the derivative 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have demonstrated its ability to scavenge various radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and superoxide (B77818) radicals. rsc.org Research indicates that one molecule of DDMP is capable of scavenging two free radicals. rsc.org The antioxidant activity of pyromeconic acid has been shown to be substantial when compared to standard antioxidants like ascorbic acid. nih.gov

Antioxidant Activity of Pyromeconic Acid and a Key Derivative
CompoundAssayFindingSource
Pyromeconic Acid (PA)DPPH Radical ScavengingDemonstrated substantial antioxidant activity with an IC50 of 15.70 ± 1.186 µg/mL. nih.gov
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)ABTS˙+ & DPPH Radical ScavengingOne molecule of DDMP can scavenge two free radicals. The enol structure is key to this activity. rsc.org
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Superoxide Radical ScavengingIdentified as possessing the ability to scavenge superoxide radicals.

Nucleophilic and Electrophilic Substitution Patterns

The pyranone ring in this compound is susceptible to substitution reactions, although the specific patterns for this compound are not extensively documented. However, reactivity can be inferred from related structures. For instance, the synthesis of 5-halo-3-hydroxy-4H-pyran-4-one derivatives has been achieved, indicating that substitution at the 5-position is possible. researchgate.net

Studies on other pyran structures, such as 2,4,4,6-tetraphenyl-4H-pyran, have shown that electrophilic substitution with bromine and chlorine occurs at the 3- and 5-positions. researchgate.net This suggests that the C3 and C5 positions of the pyranone ring are activated for electrophilic attack. The synthesis of 2-iodokojic acid, an iodinated derivative of another pyranone, further supports the potential for halogenation on the ring. researchgate.net These examples collectively suggest that the 3- and 5-positions are the most likely sites for both nucleophilic and electrophilic substitution on the this compound core, influenced by the directing effects of the existing hydroxyl and carbonyl groups.

Synthesis and Characterization of this compound Derivatives

The functional groups of this compound provide convenient handles for chemical modification, allowing for the synthesis of a wide array of derivatives.

Hydroxyl Group Derivatization and Protection Strategies

The two hydroxyl groups of this compound are primary sites for derivatization. Protecting these groups is a common strategy to either probe their function or to direct reactivity to other parts of the molecule. A series of derivatives of the related compound DDMP have been synthesized with protecting groups on the hydroxyl functions to investigate their role in antioxidant activity. rsc.org This research found that the introduction of these protecting groups led to a decrease in the compound's reducing abilities and radical scavenging capacity, confirming the essential role of the free hydroxyls, especially the one at the olefinic position. rsc.org

Theoretical and Computational Investigations of 3,5 Dihydroxy 4h Pyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 3,5-dihydroxy-4H-pyran-4-one. These methods model the electron distribution within the molecule, which governs its structure, stability, and chemical reactivity.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is characterized by a six-membered pyran ring containing a ketone group and two hydroxyl (enol) groups. vulcanchem.com This arrangement results in a conjugated system of pi-electrons, which significantly influences the molecule's properties. Molecular Orbital (MO) theory describes how atomic orbitals on adjacent atoms combine to form molecular orbitals that extend over the entire molecule. youtube.com

In this compound, this results in the formation of bonding and anti-bonding molecular orbitals. youtube.com The distribution and energy levels of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Computational studies, often employing DFT methods, can calculate these electronic properties. For instance, analysis of related 4H-pyran derivatives reveals that charge transfer can occur within the molecule, a phenomenon predictable through HOMO and LUMO energy calculations. researchgate.net The presence of electron-donating hydroxyl groups and an electron-withdrawing carbonyl group within the conjugated system facilitates this intramolecular charge transfer.

Interactive Table: Calculated Electronic Properties of a Representative 4H-Pyran-4-one System (Note: These are representative values based on DFT calculations for structurally similar compounds and are for illustrative purposes.)

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the ability to donate electrons.
LUMO Energy -1.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap 4.7 eVRelates to chemical reactivity and stability.
Dipole Moment 3.2 DMeasures the overall polarity of the molecule.

Tautomeric Equilibrium Studies

Tautomerism is a key feature of this compound, arising from the ability of the hydroxyl protons to migrate to the carbonyl oxygen, forming different isomers known as tautomers. The compound can exist in equilibrium between its diketo and various enol forms. The relative stability of these tautomers is crucial as it dictates which form is predominant under given conditions, thereby influencing the compound's chemical and biological properties.

Quantum chemical calculations are highly effective in studying these equilibria. nih.govmdpi.com By calculating the total electronic energy of each possible tautomer, researchers can predict their relative stabilities and the position of the tautomeric equilibrium. Methods like DFT (e.g., B3LYP) and ab initio Hartree-Fock (HF) are commonly used for these investigations. nih.govmdpi.com The calculations often show that the oxime tautomer is favored in related heterocyclic systems like pyrazolones. researchgate.net For this compound, the dihydroxy form is generally considered the most stable tautomer due to the aromatic-like stability conferred by the conjugated pi-system.

Interactive Table: Possible Tautomers of this compound

Tautomer NameStructural DescriptionPredicted Relative Stability
This compound Both hydroxyl groups are in the enol form.Most Stable
3-hydroxy-4,5-dioxo-tetrahydropyran One keto group and one enol group.Less Stable
4-hydroxy-3,5-dioxo-tetrahydropyran Tautomer of the keto-enol form.Less Stable

Reaction Pathway Simulations and Transition State Analysis

Quantum chemical calculations can simulate the entire pathway of a chemical reaction, providing a step-by-step understanding of bond-breaking and bond-forming processes. This is achieved by mapping the potential energy surface of the reaction. For this compound, this could involve modeling its formation, for example, as an intermediate in the Maillard reaction. vulcanchem.com

A critical aspect of these simulations is the identification of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate. DFT calculations have been successfully used to investigate the reaction mechanisms for the synthesis of various 4H-pyran derivatives, elucidating the role of catalysts and explaining the observed regioselectivity. mdpi.com Such analyses provide mechanistic insights that are difficult to obtain through experimental means alone.

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations provide a detailed view of the molecule's dynamic behavior, including its flexibility and interactions with its environment.

Conformational Analysis and Flexibility of the Pyranone Ring

The 4H-pyran-4-one ring in this compound is largely planar due to the sp2 hybridization of its carbon atoms and the delocalization of pi-electrons. However, it is not perfectly rigid and can exhibit some degree of flexibility. MD simulations can explore the different conformations the molecule can adopt. While saturated six-membered rings like tetrahydropyranones typically adopt stable "chair" conformations, the unsaturated 4H-pyran ring is different. researchgate.net

X-ray structural analysis of related 4H-pyran derivatives has shown that the pyran ring can adopt conformations such as a "flattened-boat". researchgate.net MD simulations can track the subtle puckering and flexing of the ring, providing insights into its conformational landscape and the energy barriers between different conformations. This flexibility can be important for its interaction with other molecules.

Solvent Effects on Molecular Behavior

The behavior of this compound is significantly influenced by its surrounding environment, particularly the solvent. The two hydroxyl groups and the carbonyl oxygen are capable of acting as hydrogen bond donors and acceptors, respectively. vulcanchem.com This allows for strong interactions with polar solvents like water.

MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to model the formation and dynamics of the hydrogen bond network around the solute molecule. These simulations can reveal how the solvent shell is structured and how it affects the conformation and tautomeric equilibrium of the pyranone. Computationally, solvent effects can also be approximated using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium. researchgate.net This approach is often used in quantum chemical calculations to provide a more accurate prediction of properties in solution.

Crystallographic Studies and Solid-State Structure Determination

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. Crystallographic studies, particularly X-ray diffraction, provide precise data on bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the compound's structure.

X-ray Diffraction Analysis of this compound and its Analogues (e.g., Iodokojic Acid)

While direct crystallographic data for this compound is not extensively reported in the search results, analysis of its analogue, 3,5-dihydroxy-2-methyl-4H-pyran-4-one, provides valuable insights. The crystal structure of this methylated analogue was determined to be monoclinic with the space group P21/n. iucr.orgnih.gov The unit cell parameters were reported as a = 6.9400 (14) Å, b = 6.0648 (12) Å, c = 14.008 (3) Å, and β = 92.77 (3)°. iucr.org

In a related analogue, 2-iodokojic acid (2-iodo-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one), single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with the space group Pca21. researchgate.net The unit cell parameters for this compound were a = 4.0830(2) Å, b = 15.3510(5) Å, and c = 23.517(1) Å. researchgate.net The final reliability index for this structure was 0.0288 for 2,584 observed reflections. researchgate.net Interestingly, the asymmetric unit of iodokojic acid contains two independent molecules that exhibit slight conformational differences. researchgate.net

Table 1: Crystallographic Data for this compound Analogues

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3,5-Dihydroxy-2-methyl-4H-pyran-4-oneC₆H₆O₄MonoclinicP21/n6.9400(14)6.0648(12)14.008(3)92.77(3)
2-Iodokojic AcidC₆H₅IO₄OrthorhombicPca214.0830(2)15.3510(5)23.517(1)90

Intermolecular Interactions and Crystal Packing

Similarly, the crystal packing of 2-iodokojic acid is stabilized by O–H···O hydrogen bonds. researchgate.net In addition to these conventional hydrogen bonds, I···O intermolecular interactions play a role in the solid-state assembly of this molecule. researchgate.net The presence of both hydrogen bonds and halogen interactions highlights the diverse forces that govern the crystal packing of substituted 4H-pyran-4-one derivatives.

In Silico Modeling of Molecular Interactions

Computational methods provide a powerful lens to investigate the interactions of this compound with biological macromolecules at a molecular level. These in silico approaches, including molecular docking and property prediction, offer insights into potential biological activities and the underlying molecular mechanisms.

Ligand-Biomolecule Docking Studies (e.g., with Topoisomerase IIα, α-Amylase, α-Glucosidase)

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. For analogues of this compound, docking studies have explored their potential as inhibitors of various enzymes.

Topoisomerase IIα: This enzyme is a key target in cancer therapy. In silico studies of various compounds, including those with structural similarities to pyranones, have been performed to assess their binding to topoisomerase IIα. researchgate.netnih.gov These studies typically involve docking the ligand into the ATP-binding site of the enzyme and analyzing the resulting interactions and binding energies. nih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion and are targets for the management of type 2 diabetes. Docking studies with hybrid molecules containing a 4H-pyrano[2,3-d]pyrimidine moiety, which shares the pyranone core, have been conducted to evaluate their inhibitory potential against α-amylase and α-glucosidase. nih.gov These studies help to identify key interactions within the enzyme active sites that are crucial for inhibition. nih.gov

Hydrogen Bonding Network Analysis within Binding Sites

A critical aspect of ligand-biomolecule interactions is the formation of hydrogen bonds. The analysis of these networks within the binding site provides a detailed picture of the ligand's binding mode and specificity. researchgate.net For pyranone derivatives, the hydroxyl and carbonyl groups are key hydrogen bond donors and acceptors.

In docking studies with topoisomerase IIα, hydrogen bonds are often observed between the ligand and key amino acid residues in the active site, such as GLN773. nih.gov Similarly, in the active sites of α-amylase and α-glucosidase, the hydroxyl groups of the pyranone ring can form crucial hydrogen bonds with the surrounding amino acid residues, contributing to the stability of the enzyme-inhibitor complex. nih.gov

Predictive Computational Studies of Molecular Properties Relevant to Biological Systems (e.g., ADMET predictions focusing on molecular behavior)

Predictive computational models are increasingly used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. nih.govnih.gov These in silico predictions help to evaluate the drug-likeness of a molecule early in the discovery process.

For compounds like this compound and its analogues, ADMET prediction tools can estimate various molecular properties. These predictions provide insights into the potential behavior of the compound in a biological system.

Table 2: Predicted Molecular Properties for this compound

PropertyPredicted Value
Molecular Weight128.08 g/mol
LogP-0.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds0

Data sourced from computational predictions.

Advanced Methodologies for the Study of 3,5 Dihydroxy 4h Pyran 4 One

Isotopic Labeling Experiments for Mechanistic Elucidation (e.g., ¹³C-labeling)

Isotopic labeling, particularly with ¹³C, is a powerful tool for tracing the metabolic and chemical pathways leading to the formation of pyranones and their degradation products. In studies of the Maillard reaction, a key process in food chemistry, ¹³C-labeled precursors are used to understand the origin of various volatile and non-volatile compounds.

For instance, research on the thermal degradation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP), a related and well-studied pyranone, has utilized ¹³C-labeling to follow the fate of carbon atoms during heating. acs.org By synthesizing DDMP with ¹³C labels at specific positions and analyzing the resulting products with mass spectrometry, researchers can deduce the reaction pathways. acs.org These experiments have shown that DDMP can fragment and rearrange to form other important flavor compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone and maltol (B134687). acs.org The labeling patterns in the products provide direct evidence for proposed reaction mechanisms, such as the involvement of open-chain intermediates. acs.org

Such studies are critical for understanding how processing conditions can influence the formation of desirable and undesirable compounds in food. The use of hyperpolarized [1-¹³C]pyruvate in magnetic resonance imaging (MRI) has also demonstrated the potential of ¹³C-labeling to track metabolic fluxes in real-time, for example, in observing the conversion of pyruvate (B1213749) to lactate (B86563) in cancer cells. nih.gov This highlights the versatility of isotopic labeling in both mechanistic chemistry and biomedical research. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural and Dynamic Studies

A variety of spectroscopic methods are indispensable for the detailed characterization of 3,5-dihydroxy-4H-pyran-4-one, providing insights into its structure, dynamics, and reactivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. NMR allows for the determination of the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Studies on similar heterocyclic compounds demonstrate that NMR is crucial for investigating tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. researchgate.net For pyranones, which can exhibit keto-enol tautomerism, NMR can distinguish between the different forms and determine their relative populations in various solvents and conditions. researchgate.net The chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR) provide detailed information about the electronic environment and geometry of the molecule. For example, the ¹³C NMR spectrum of a related compound, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, revealed the presence of both cis and trans isomers in solution. mdpi.com Similarly, NMR has been used to identify the structure of DDMP synthesized from different precursors, confirming the identity of the final product. nih.gov

TechniqueApplicationKey FindingsReferences
¹H NMRStructural confirmation and purity assessment of synthesized pyranones.Confirmed the successful synthesis of DDMP from maltol. nih.gov
¹³C NMRIdentification of tautomers and isomers in solution.Distinguished between cis and trans isomers of dihydroxyimidazolidine-2-thione derivatives. mdpi.com
2D NMR (e.g., COSY, HSQC)Elucidation of complex structures and proton-carbon correlations.Used to assign all proton and carbon signals in complex heterocyclic systems. researchgate.net

Mass Spectrometry Techniques for Degradation Product Identification and Pathway Tracing

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to identify its structure by analyzing its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying unknown compounds.

In the context of this compound, MS is essential for identifying its degradation products and for tracing reaction pathways, particularly in complex systems like the Maillard reaction. acs.org Electron ionization (EI) mass spectra of pyranone derivatives are available in databases like the NIST WebBook, providing a reference for their identification. nist.govnist.gov For instance, the mass spectrum of 3,5-dihydroxy-2-methyl-4H-pyran-4-one shows characteristic fragments that can be used for its identification in various samples. nist.gov Research on DDMP has employed MS to identify a range of volatile products formed during its thermal degradation, including furanones and cyclotene. acs.org The use of high-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule, which in turn helps to deduce its elemental formula with high confidence.

CompoundMolecular Weight (g/mol)CAS Registry NumberKey Mass Spec ApplicationReferences
This compound128.083488-18-6Structural identification and purity analysis. epa.govepa.gov
3,5-Dihydroxy-2-methyl-4H-pyran-4-one142.10941073-96-7Identification in food and degradation studies via GC-MS. nist.govnist.gov
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)144.125328564-83-2Identification as a Maillard reaction product and antioxidant. nist.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and electronic properties of molecules. IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the pyranone ring, and the carbon-carbon double bonds (C=C).

UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption. For pyranone derivatives, the conjugated system of the pyranone ring gives rise to characteristic UV absorptions. These spectroscopic techniques are often used in conjunction with other methods for a complete structural characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Scavenging Mechanisms

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. This makes it an invaluable tool for studying the antioxidant properties and radical scavenging mechanisms of compounds like this compound.

Studies on the related compound DDMP have used EPR to evaluate its ability to scavenge various free radicals, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and the galvinoxyl radical. nih.govresearchgate.net By monitoring the decrease in the EPR signal of the radical in the presence of the antioxidant, the scavenging activity can be quantified. These studies have revealed that the enol structure within the DDMP molecule is a key factor in its antioxidant activity. nih.govrsc.org EPR spectroscopy can provide precise, real-time insights into the antioxidative efficacy of compounds. srce.hr

Chromatographic and Separation Techniques for Isolation and Purification (e.g., Silica (B1680970) Gel Column Chromatography, TLC, HPLC, GC-MS)

The isolation and purification of this compound and its derivatives from natural sources or reaction mixtures require efficient separation techniques. Chromatography is the most widely used method for this purpose.

Silica Gel Column Chromatography: This is a common technique for the preparative separation of compounds. In the isolation of a related pyranone from Hydrocotyle sibthorpioides, silica gel column chromatography with a chloroform-methanol solvent system was used to yield the pure compound. researchgate.net

Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of reaction progress and for determining the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical and preparative separations. Methods have been developed for the analysis of pyranone derivatives using reverse-phase HPLC with mobile phases consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com HPLC has been used for the simultaneous analysis of bitter compounds, including DDMP, in caramel (B1170704) colors and beverages. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination is used for the analysis of volatile and semi-volatile compounds. The identity of DDMP as a major active component in prune extracts was confirmed by GC-MS analysis of a fraction collected from an HPLC system. researchgate.net

The choice of chromatographic technique depends on the properties of the compound of interest and the complexity of the mixture from which it is being isolated.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Reaction Kinetics

Advanced thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful methodologies for investigating the reaction kinetics of the thermal decomposition of this compound. These methods provide quantitative insights into the thermal stability of the compound and the kinetic parameters that govern its degradation process.

Thermogravimetric Analysis (TGA) is a fundamental technique used to continuously measure the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. bldpharm.comscielo.br The resulting data, plotted as a TGA curve (mass vs. temperature), reveals the temperature ranges at which the compound decomposes. The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rates. bldpharm.com For this compound, TGA determines its thermal stability, the onset temperature of degradation, and the number of decomposition steps involved.

Differential Scanning Calorimetry (DSC) complements TGA by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netsharif.edu This technique identifies whether the thermal events are exothermic (releasing heat) or endothermic (absorbing heat). The thermal decomposition of pyranone derivatives is typically an exothermic process, and DSC can quantify the enthalpy (heat) of reaction. sharif.edu

To determine the reaction kinetics, a series of experiments is performed using both TGA and DSC at several different linear heating rates (e.g., 5, 10, 15, 20 °C/min). youtube.com The peak decomposition temperature is observed to shift to higher values as the heating rate increases. This systematic shift is the basis for kinetic analysis using isoconversional models.

Model-free kinetic methods, such as the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods, are then applied to the data obtained at multiple heating rates to calculate the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model, f(α). scielo.brmdpi.com The activation energy represents the minimum energy required for the decomposition reaction to occur and is a critical parameter for assessing thermal stability.

The following data tables illustrate the typical format for data collection and the resulting kinetic parameters from a TGA/DSC study.

Interactive Data Table: Illustrative TGA/DSC Experimental Data

Note: The following data is for illustrative purposes to demonstrate the format of results from a kinetic study and does not represent actual experimental values for this compound.

Heating Rate (β, °C/min)Peak Decomposition Temperature (Tp, °C) from TGAOnset Decomposition Temperature (To, °C) from DSCPeak Exotherm Temperature (Tp, °C) from DSC
5210.5205.2211.0
10220.1214.8220.8
15226.4221.0227.1
20231.5225.9232.3

Interactive Data Table: Illustrative Calculated Kinetic Parameters

Note: The values in this table are examples of parameters that would be derived from the experimental data above using kinetic models. They are for illustrative purposes only.

Kinetic ParameterMethodCalculated Value
Activation Energy (Ea)Kissinger150.2 kJ/mol
Activation Energy (Ea)Flynn-Wall-Ozawa155.6 kJ/mol
Pre-exponential Factor (A)Kissinger1.2 x 10¹⁵ s⁻¹
Correlation Coefficient (R²)Kissinger0.998

By applying these advanced methodologies, a comprehensive understanding of the thermal degradation kinetics of this compound can be achieved. This information is crucial for predicting the compound's behavior under various thermal conditions and assessing its thermal hazard potential. scielo.br

Occurrence and Formation in Biogenic and Engineered Systems

Presence in Natural Matrices

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has been identified in a diverse range of natural sources. Its presence has been confirmed in various plant extracts, including those from the caper bush (Capparis spinosa). researchgate.net The compound is also found in fruits such as prunes and heated pears (Pyrus pyrifolia). nih.govjst.go.jp Furthermore, DDMP has been detected in whole wheat bread, rose tea, and roasted tigernut oil. nih.gov The presence of this compound is not limited to plants; it has also been identified in mushrooms, highlighting its distribution across different biological kingdoms.

Formation in Food Processing Contexts

A primary pathway for the formation of DDMP in food is the Maillard reaction, a non-enzymatic browning process that occurs when sugars and amino acids are heated together. nih.govjst.go.jp This reaction is responsible for the characteristic flavors, aromas, and colors of many cooked foods. DDMP is specifically generated through the 2,3-enolization pathway during the degradation of Amadori or Heyns rearrangement products, which are early-stage intermediates in the Maillard reaction. nih.gov

The formation of DDMP is influenced by several factors, including the type of sugars and amino acids present, temperature, time, and moisture content. scispace.comresearchgate.net For instance, studies have shown that the amino acid proline plays a significant role in promoting DDMP formation when reacting with glucose. researchgate.net The reaction tends to occur at temperatures around 150°C in solid-state systems. researchgate.net Lower moisture content can facilitate DDMP formation by favoring the 2,3-enolization pathway. scispace.com In addition to the Maillard reaction, caramelization, the thermal decomposition of sugars, has also been suggested as a pathway for DDMP formation. researchgate.net

Microbial Synthesis and Biotransformation Pathways

Microorganisms also play a crucial role in the synthesis of DDMP.

Certain strains of lactic acid bacteria (LAB) have been shown to produce DDMP. jst.go.jp For example, Lactobacillus pentosus strain S-PT84 has been identified as a producer of this compound. thegoodscentscompany.com While the Maillard reaction is a well-known chemical pathway, the production of DDMP in beverages fermented by lactic acid bacteria was a more recent discovery. jst.go.jpnih.gov Research has indicated that Maillard reactions between reducing sugars like glucose and galactose and basic amino acids such as lysine (B10760008) and arginine can lead to high concentrations of DDMP in these fermented products. researchgate.net

Fungi are another group of microorganisms capable of synthesizing pyranone derivatives. The basidiomycete fungus Schizophyllum commune is known to produce 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. researchgate.net Additionally, 2,3-dihydro-2,5-dihydroxy-6-methyl-4-H-pyran-4-one has been identified as a metabolite of Saccharomyces cerevisiae. nih.gov The exact biosynthetic pathways in these fungi are a subject of ongoing research.

Future Research Directions and Unexplored Avenues in 3,5 Dihydroxy 4h Pyran 4 One Chemistry

Exploration of Advanced Catalytic Methods for Pyranone Functionalization

The functionalization of the pyranone core is crucial for tailoring the properties of 3,5-dihydroxy-4H-pyran-4-one for specific applications. Advanced catalytic methods are at the forefront of this research area. The use of organocatalysts, for example, has shown promise in achieving high enantioselectivity in the synthesis of functionalized pyran derivatives. nih.gov Future research will likely expand the toolkit of catalytic systems to include novel metal-based and enzymatic catalysts. These advanced methods could enable precise control over the introduction of various functional groups at specific positions on the pyranone ring, leading to the creation of a diverse library of compounds with unique biological and chemical properties.

Deeper Elucidation of Complex Reaction Networks

This compound and its close analog, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), are known to participate in complex reaction networks, most notably the Maillard reaction. cnif.cnacs.org This series of non-enzymatic browning reactions is fundamental in food chemistry, contributing to the flavor, aroma, and color of cooked foods. However, the intricate pathways and the full range of products formed from the degradation and transformation of these pyranones are not yet fully understood. Future investigations will aim to unravel these complex reaction networks using advanced analytical techniques. By understanding the degradation pathways, it may be possible to control the formation of desirable or undesirable compounds in food processing and other applications. acs.org

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and the mechanisms of its reactions. mdpi.com By employing theoretical methods, researchers can predict the outcomes of reactions, design new derivatives with desired properties, and understand experimental observations at a molecular level. Future research will focus on developing more accurate and predictive computational models that can be seamlessly integrated with experimental validation. This integrated approach will accelerate the discovery and development of new pyranone-based molecules and materials.

Investigation of Stereochemical Aspects and Chiral Derivatization

The stereochemistry of this compound derivatives plays a critical role in their biological activity. The spatial arrangement of atoms in these molecules can significantly influence their interactions with biological targets. Therefore, a thorough investigation of the stereochemical aspects of these compounds is a key area for future research. This includes the development of stereoselective synthetic methods to produce specific enantiomers or diastereomers. Furthermore, the synthesis and evaluation of chiral derivatives will be crucial in understanding structure-activity relationships and for the development of new therapeutic agents and other bioactive compounds. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing substituted 3,5-dihydroxy-4H-pyran-4-one derivatives, and how can reaction parameters be optimized?

  • Methodological Answer : Substituted derivatives can be synthesized via Claisen-Schmidt condensation using substituted benzaldehydes and ketones (e.g., 3-pentanone) in ethanol under basic conditions (KOH). Key parameters include molar ratios (1:2 aldehyde:ketone), temperature (60–80°C), and reaction time (12–24 hours). Post-reaction acidification (HCl) precipitates the product, which is purified via recrystallization .

Q. How can the structural integrity of synthesized this compound derivatives be confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm; aromatic protons at δ 6–8 ppm). ¹³C NMR confirms carbonyl (δ 170–180 ppm) and aromatic carbons.
  • X-ray crystallography : Monoclinic P2₁/n space group parameters (e.g., a = 6.940 Å, b = 6.065 Å, c = 14.008 Å, β = 92.77°) validate molecular packing and hydrogen-bonding networks .

Q. What protocols ensure the safe handling and stability of this compound derivatives during experimental procedures?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C in well-ventilated areas to prevent oxidation.
  • Handling : Use PPE (gloves, goggles) and avoid contact with strong acids/bases. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste channels .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reaction pathways of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps to predict redox behavior. Transition-state analysis (IRC calculations) elucidates cyclocondensation mechanisms. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can researchers reconcile the antioxidant properties of this compound derivatives with their reported mutagenic effects?

  • Methodological Answer :

  • Dose-dependent analysis : Antioxidant activity (e.g., DPPH radical scavenging) is observed at low concentrations (<50 µM), while mutagenicity (e.g., DNA strand-breaking in Salmonella assays) occurs at higher doses (>200 µM).
  • Model systems : Use in vitro (e.g., HepG2 cells) and in vivo (e.g., rodent models) to assess bioactivity thresholds. Structural modifications (e.g., methylation at C6) may reduce toxicity while retaining antioxidant capacity .

Q. What mechanistic insights explain the regioselectivity observed in cyclocondensation reactions forming this compound cores?

  • Methodological Answer : Acid catalysis (e.g., polyphosphoric acid) promotes keto-enol tautomerism, directing substituents to C3 and C5 positions. Solvent polarity (e.g., acetic acid vs. ethanol) influences enol stabilization, while electron-withdrawing groups (e.g., –Cl) enhance cyclization rates. Kinetic studies (time-resolved NMR) track intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.